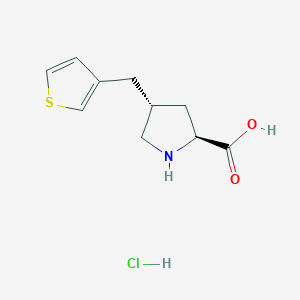

(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound that features a pyrrolidine ring substituted with a thiophen-3-ylmethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.

Introduction of the Thiophen-3-ylmethyl Group: This step involves the alkylation of the pyrrolidine ring with a thiophen-3-ylmethyl halide under basic conditions.

Resolution of Enantiomers: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

Substitution: The thiophen-3-ylmethyl group can participate in electrophilic substitution reactions, introducing various substituents onto the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be utilized in the development of pharmaceuticals and agrochemicals. The thiophene moiety enhances its reactivity, making it suitable for further functionalization.

Synthetic Routes

The synthesis typically involves the cyclization of appropriate amines with carbonyl compounds to form the pyrrolidine ring, followed by the introduction of the thiophene group through coupling reactions such as Suzuki or Stille coupling. Chiral resolution is often necessary to isolate the desired enantiomer.

Biological Applications

Ligand in Biochemical Assays

Research indicates that (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride may act as a ligand in various biochemical assays. Its ability to bind to specific receptors or enzymes can facilitate studies on enzyme kinetics and receptor-ligand interactions.

Pharmacological Properties

Preliminary studies suggest potential therapeutic effects, including anti-inflammatory and analgesic properties. The compound's interaction with biological targets could lead to the development of new drugs aimed at treating conditions such as pain and inflammation .

Medicinal Chemistry

Drug Development

As a chiral compound, it is essential in drug development where stereochemistry plays a critical role in pharmacodynamics and pharmacokinetics. The specific (2S,4R) configuration may enhance binding affinity and selectivity for biological targets compared to its enantiomers .

Case Studies

A notable case study involved the compound's use in synthesizing novel analgesics that showed promise in preclinical trials. These studies highlighted its potential to modulate pain pathways effectively while minimizing side effects associated with traditional analgesics .

Material Science

Development of New Materials

The compound has potential applications in material science, particularly in developing new polymers and catalysts. Its unique chemical properties can be exploited to create materials with specific functionalities, such as enhanced electrical conductivity or catalytic activity .

Mécanisme D'action

The mechanism of action of (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, modulating their activity. The thiophene ring and pyrrolidine moiety contribute to its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S,4R)-4-(phenylmethyl)pyrrolidine-2-carboxylic acid hydrochloride: Similar structure but with a phenyl group instead of a thiophene ring.

(2S,4R)-4-(pyridylmethyl)pyrrolidine-2-carboxylic acid hydrochloride: Contains a pyridyl group instead of a thiophene ring.

Uniqueness

The presence of the thiophen-3-ylmethyl group in (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride imparts unique electronic and steric properties, influencing its reactivity and binding interactions. This makes it distinct from other similar compounds and potentially more suitable for specific applications.

Activité Biologique

(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and related research findings.

- Molecular Formula : C10H13NO2S

- Molar Mass : 211.28 g/mol

- CAS Number : 1373609-37-0

The compound exhibits biological activity primarily through its interaction with neurotransmitter receptors. Research indicates that it may act as an antagonist at NMDA (N-methyl-D-aspartate) receptors, which are critical in synaptic plasticity and memory function. The structure-activity relationship (SAR) studies suggest that modifications to the thiophene moiety can enhance receptor selectivity and potency.

Biological Activity Overview

- NMDA Receptor Interaction :

-

Neuroprotective Effects :

- Compounds with similar structures have been investigated for their neuroprotective effects against excitotoxicity induced by glutamate, a common pathological feature in neurodegenerative diseases . The ability to modulate NMDA receptor activity suggests potential therapeutic applications in conditions like Alzheimer's disease and multiple sclerosis.

- Antiviral Activity :

Table 1: Summary of Biological Activities

Case Study: NMDA Receptor Antagonism

A study evaluating various analogs of pyrrolidine derivatives found that specific substitutions on the thiophene ring led to enhanced selectivity for NMDA receptor subtypes GluN1/GluN2A over GluN1/GluN2B-D. One compound exhibited an IC50 value of approximately 0.63 µM, indicating significant potential for therapeutic use in neurological disorders .

Propriétés

IUPAC Name |

(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S.ClH/c12-10(13)9-4-8(5-11-9)3-7-1-2-14-6-7;/h1-2,6,8-9,11H,3-5H2,(H,12,13);1H/t8-,9+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGBKFAJNTXLHH-RJUBDTSPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CSC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CSC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.